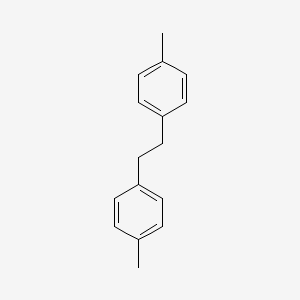

1,2-Di-p-tolylethane

Vue d'ensemble

Description

1,2-Di-p-tolylethane is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known that the compound can undergo various chemical reactions, such as nucleophilic substitution and oxidation, to form new compounds . More detailed studies are required to fully understand its interaction with its targets and any resulting changes .

Biochemical Pathways

It is known that the compound can participate in reactions involving the formation of radical anions . The recombination of two p-xylyl radicals to give 1,2-di-p-tolylethane (DPTE) is a homogeneous second-order reaction that competes with the catalyst-required dehydrogenation reaction .

Pharmacokinetics

The compound is sparingly soluble in water, but it is soluble in organic solvents such as ethanol and acetone . This could potentially impact its bioavailability. Further pharmacokinetic studies are needed to provide a comprehensive understanding of its behavior in the body.

Result of Action

It is known that the compound can undergo various chemical reactions to form new compounds . .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry, and well-ventilated place . It is also known to be a flammable substance, so it should be kept away from sources of ignition

Analyse Biochimique

Biochemical Properties

1,2-Di-p-tolylethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with xylyl radicals, which are intermediates in various biochemical pathways . The nature of these interactions involves the recombination of p-xylyl radicals to form this compound, a process that is influenced by the presence of catalysts . This compound’s interactions with enzymes and proteins can affect the overall biochemical pathways in which it is involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in the activity of enzymes involved in metabolic pathways, which can result in changes in the levels of metabolites and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage effects are important for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites by influencing the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport mechanisms are crucial for understanding how this compound exerts its effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.

Activité Biologique

1,2-Di-p-tolylethane (CH), also known as diphenylethane, is an organic compound characterized by its two para-tolyl groups attached to a central ethylene backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is a colorless liquid at room temperature with a molecular weight of approximately 218.31 g/mol. Its structure contributes to its unique reactivity and interaction profiles with biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Enzyme Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various enzymes. For instance, it has been shown to act as a substrate for certain oxidoreductases, which catalyze the reduction reactions in metabolic pathways. The compound's ability to undergo enzymatic transformations enhances its potential applications in biocatalysis.

Case Study 1: Biocatalytic Reduction

In a notable study, the biocatalytic reduction of racemic this compound was performed using Trichoderma flavus as a biocatalyst. The reaction yielded optically pure (S)-2a with an enantiomeric excess (ee) greater than 99% under optimal pH conditions (pH 5-7). The results indicated that the biocatalyst exhibited high selectivity and efficiency in converting the substrate into the desired product while maintaining stereochemical integrity .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing that concentrations as low as 50 µg/mL were effective against these pathogens .

Synthesis Methods

Several synthesis methods have been documented for producing high-purity this compound:

- Catalytic Hydrogenation : This method involves the hydrogenation of p-tolualdehyde in the presence of a catalyst such as palladium on carbon.

- Grignard Reaction : A Grignard reagent derived from p-bromotoluene can react with ethylene oxide to form this compound.

These methods allow for the production of this compound suitable for research and industrial applications.

Comparative Analysis

The following table summarizes key properties and biological activities of various related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two para-tolyl groups | Antimicrobial, enzyme substrate |

| N,N'-Dimethyl-1,2-di-p-tolylethane | Dimethyl substituents on nitrogen | Enhanced binding affinity |

| N,N'-Bis(4-methoxyphenyl)-1,2-di-p-tolylethane | Methoxy groups on phenyl rings | Potentially different reactivity |

Analyse Des Réactions Chimiques

Oxidation to 1,2-Diketones

DPE undergoes oxidation to form 1,2-di-p-tolylethane-1,2-dione, a key intermediate for heterocyclic synthesis.

*Yield for β-substituted intermediates.

- Mechanistic Insight : The Pd/Cu-catalyzed pathway involves O₂ activation and alkyne oxidation , while iodine-mediated oxidation proceeds via radical aryl migration and C–C cleavage .

Bromination Reactions

DPE participates in electrophilic bromination under controlled conditions.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination at benzylic positions | AlBr₃/CH₃CN | 1,2-Bis(bromomethyl) derivative | 100% | |

| Dibromination | Dibromoisocyanuric acid/H₂O | α,α-Dibromoketone | 62–85% |

- Key Observation : Aluminum tribromide selectively brominates the ethane bridge due to its Lewis acidity.

C–H Bond Activation

Transition-metal catalysts facilitate C–H functionalization in DPE.

- Notable Example : Pd(II) complexes reversibly activate benzylic C–H bonds in DPE, forming intermediates for cross-coupling .

Reduction and Dianion Formation

Reductive cleavage of DPE generates stabilized dianions.

| Reagents | Products | Application | Reference |

|---|---|---|---|

| K/Na alloy in THF | p-Xylylenyl dianion oligomers | Polymerization precursors | |

| H₂/Pd-C | 1,2-Di-p-tolylethane-1,2-diol | Chiral ligand synthesis |

- Mechanism : Electron transfer from alkali metals induces ethane bridge cleavage, forming aromatic dianions .

Cross-Dehydrogenative Coupling (CDC)

DPE serves as a benzylating agent in CDC reactions.

| Reagents | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| TBHP/O₂ | Photoredox (Ru(bpy)₃²⁺) | Functionalized N-heteroarenes | 78–92% |

- Key Feature : The benzylic C(sp³)–H bond in DPE undergoes radical-mediated coupling with heteroarenes under aerobic conditions .

Comparative Reactivity of Analogues

| Compound | Reactivity Difference | Reference |

|---|---|---|

| 1,2-Diphenylethane | Lower oxidation yields due to absence of methyl groups | |

| 1,2-Bis(4-ethylphenyl)ethane | Enhanced solubility in nonpolar solvents |

Propriétés

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCQFUHBIRHLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202079 | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale brown solid; [MSDSonline] | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-39-6 | |

| Record name | 1,2-Bis(4-methylphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethylbibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DI-P-TOLYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA2ZYH96IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,2-di(p-tolyl)ethane?

A: 1,2-Di(p-tolyl)ethane (also known as 1,2-di-p-tolylethane) has the molecular formula C16H18 and a molecular weight of 210.31 g/mol. Its structure consists of two p-tolyl groups (toluene with a methyl substituent at the para position) connected by an ethane bridge. While detailed spectroscopic data is not provided in the research excerpts, the electronic structure of 1,2-di(p-tolyl)ethane has been studied using computational chemistry methods like CNDO/S3. These studies have provided insights into the molecule's electronic transitions and their correlation with experimental UV photoemission and absorption spectra.

Q2: How does the reactivity of 1,2-di(p-tolyl)ethane compare to its cyclic counterpart, [2.2]paracyclophane?

A: Research on the sulfonation of both compounds reveals interesting differences in their reactivity. The sulfonation rate of 1,2-di(p-tolyl)ethane with SO3 is significantly slower compared to [2.2]paracyclophane. This difference is attributed to the structural constraints imposed by the cyclic nature of [2.2]paracyclophane, which can influence the accessibility and reactivity of its aromatic rings.

Q3: Can 1,2-di(p-tolyl)ethane undergo electrochemical reactions?

A: Yes, 1,2-di(p-tolyl)ethane can be formed through the cathodic reduction of [2.2]paracyclophane. This electrochemical reaction, performed in hexamethylphosphoric triamide-lithium chloride-acetic acid, leads to the cleavage of the [2.2]paracyclophane structure, generating 1,2-di(p-tolyl)ethane and its Birch reduction products.

Q4: Are there any applications of 1,2-di(p-tolyl)ethane in organic synthesis?

A4: While the provided research does not directly mention specific applications of 1,2-di(p-tolyl)ethane in organic synthesis, its formation from [2.2]paracyclophane suggests its potential use as a starting material or intermediate. The presence of two reactive aromatic rings in its structure makes it amenable to further functionalization through various organic reactions, potentially leading to the synthesis of more complex molecules.

Q5: What insights can computational chemistry provide about 1,2-di(p-tolyl)ethane?

A: Computational chemistry, specifically using the CNDO/S3 model, has been instrumental in understanding the electronic structure of 1,2-di(p-tolyl)ethane. This model accurately predicts the molecule's orbital energies, which correlate well with experimental UV photoemission spectra. Further, it provides insights into the symmetry of the 1,2-di(p-tolyl)ethane radical anion, aligning with observations from electron spin resonance (ESR) spectroscopy. These findings highlight the valuable role of computational chemistry in elucidating the electronic properties and reactivity of such molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.